7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its antibacterial properties. It is a member of the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections by inhibiting bacterial DNA gyrase, a type II topoisomerase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the naphthyridine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions.
Acetylation of the piperazine ring: This step involves the use of acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and as a starting material for the synthesis of new derivatives.
Biology: The compound is studied for its antibacterial activity and its effects on bacterial DNA gyrase.
Medicine: It is used in the development of new antibiotics and in studies related to bacterial resistance.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase enzyme. It binds to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which provides a balance between potency and safety. Its acetylpiperazine moiety enhances its antibacterial activity and pharmacokinetic properties .
Properties
CAS No. |
74274-70-7 |
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Molecular Formula |
C17H19FN4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-3-20-9-12(17(25)26)14(24)11-8-13(18)16(19-15(11)20)22-6-4-21(5-7-22)10(2)23/h8-9H,3-7H2,1-2H3,(H,25,26) |
InChI Key |
CSUSELSGHPUGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)C(=O)C)F)C(=O)O |
Origin of Product |
United States |
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